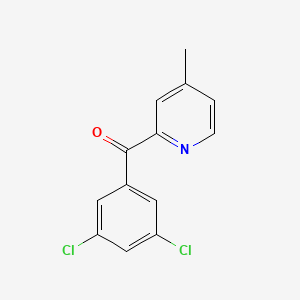

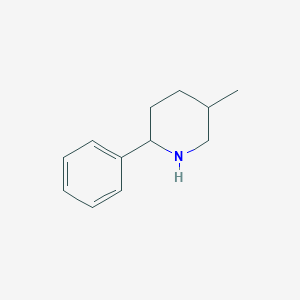

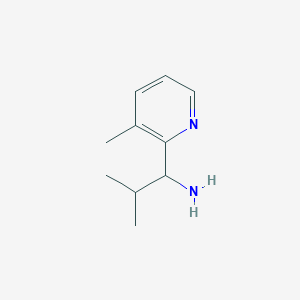

2-(3,5-Dichlorobenzoyl)-4-methylpyridine

Descripción general

Descripción

3,5-Dichlorobenzoyl chloride is a compound that has been used in the preparation of various derivatives . It has a molecular weight of 209.46 .

Synthesis Analysis

3,5-Dichlorobenzoyl chloride can be obtained by reacting aryl carboxylic acid with DMF . The reaction involves dissolving aryl carboxylic acid in DCM with drops of DMF to a round-bottomed flask, cooling the mixture to 0°C, and then adding oxalyl chloride dropwise to the reaction mixture .Molecular Structure Analysis

The molecular structure of 3,5-Dichlorobenzoyl chloride is represented by the linear formula Cl2C6H3COCl .Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

3,5-Dichlorobenzoyl chloride has a vapor pressure of 0.1 mmHg at 32 °C, a refractive index n20/D of 1.582, a boiling point of 135-137 °C/25 mmHg, and a melting point of 28 °C .Aplicaciones Científicas De Investigación

Hydrogen Bonded Supramolecular Associations

Studies on hydrogen bonded supramolecular associations provide insights into the structural and non-covalent interaction characteristics of similar compounds. For example, research on proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids elucidates the role of weak and strong noncovalent interactions in crystal packing. These studies highlight the importance of hydrogen bonding and other non-covalent interactions in forming 1D–3D framework structures, which could be relevant for understanding the behavior of 2-(3,5-Dichlorobenzoyl)-4-methylpyridine in similar contexts (Khalib et al., 2014).

Molecular Salts and Non-Covalent Interactions

Research into the formation of molecular salts from bases like 2-amino-3-methylpyridine and various acids demonstrates the significance of proton transfer and non-covalent bonding in directing supramolecular structures. These findings, including the characterization of hydrogen bonds and secondary interactions, are crucial for understanding how similar compounds, including 2-(3,5-Dichlorobenzoyl)-4-methylpyridine, might form complex structures and interact with their surroundings (Hanif et al., 2020).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes, such as those formed with 4-methylpyridine and other components, reveal the intricate interactions and potential applications of these complexes in various fields. Such research helps in understanding the potential chemical behavior and applications of 2-(3,5-Dichlorobenzoyl)-4-methylpyridine in forming similar complexes (Kimura et al., 2011).

Preparation and Purification Techniques

Studies on the separation and purification of related compounds, such as 2-Chloro-5-trichloromethylpyridine, offer valuable insights into the methods that could be applied to 2-(3,5-Dichlorobenzoyl)-4-methylpyridine. These techniques, including extraction, distillation, and chromatography, are crucial for obtaining high-purity compounds for further research and application (Li, 2005).

Inhibition Studies on Carbonic Anhydrase Isoenzymes

Research on novel amino salicylato salts and their complexes with Cu(II) for inhibition studies on carbonic anhydrase isoenzymes indicates potential biological or pharmacological applications of similar compounds. Such studies could be relevant for understanding how 2-(3,5-Dichlorobenzoyl)-4-methylpyridine might interact with biological molecules or enzymes (Yenikaya et al., 2011).

Safety And Hazards

3,5-Dichlorobenzoyl chloride is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGWLMOAPUZVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)

![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)